molecular formula C14H18N2O B10977232 N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide

N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B10977232
M. Wt: 230.31 g/mol
InChI Key: BFYXIFPDPBGSPZ-UHFFFAOYSA-N
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Description

N-(6-Methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is a bicyclic carboxamide derivative featuring a norbornane (bicyclo[2.2.1]heptane) core substituted with a carboxamide group at position 2 and a 6-methylpyridin-2-yl moiety on the amide nitrogen.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C14H18N2O/c1-9-3-2-4-13(15-9)16-14(17)12-8-10-5-6-11(12)7-10/h2-4,10-12H,5-8H2,1H3,(H,15,16,17)

InChI Key

BFYXIFPDPBGSPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CC3CCC2C3

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction

Cyclopentadiene serves as the diene, reacting with α,β-unsaturated carbonyl compounds (e.g., maleic anhydride) to form the bicyclic structure. For example:

Cyclopentadiene+Maleic anhydrideBicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride\text{Cyclopentadiene} + \text{Maleic anhydride} \rightarrow \text{Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride}

This reaction proceeds under thermal conditions (80–120°C) with high endo selectivity. Subsequent hydrogenation (H₂, Pd/C) saturates the double bond, yielding the fully saturated bicyclo[2.2.1]heptane system.

Organocatalytic [4+2] Cycloaddition

As demonstrated by Fu et al., α′-ethoxycarbonyl cyclopentenones react with nitroolefins in the presence of a chiral tertiary amine catalyst (e.g., A ) to form enantiomerically enriched bicyclo[2.2.1]heptane-1-carboxylates. Adapting this method, substituents at the 2-position (future carboxamide site) could be introduced via modified dienophiles or electrophilic trapping agents.

Functionalization at the 2-Position

Introducing the carboxamide group requires:

  • Carboxylic acid precursor synthesis

  • Amidation with 6-methylpyridin-2-amine

Carboxylic Acid Synthesis

The bicyclo[2.2.1]heptane-2-carboxylic acid can be derived from:

  • Hydrolysis of ester or nitrile intermediates (e.g., using KOH/EtOH).

  • Oxidation of alcohol precursors (e.g., CrO₃/H₂SO₄).

Acid Chloride Route

  • Convert the carboxylic acid to its acid chloride using SOCl₂ or (COCl)₂.

  • React with 6-methylpyridin-2-amine in the presence of a base (e.g., Et₃N):

Bicyclo[2.2.1]heptane-2-carbonyl chloride+6-methylpyridin-2-amineEt₃NTarget compound\text{Bicyclo[2.2.1]heptane-2-carbonyl chloride} + \text{6-methylpyridin-2-amine} \xrightarrow{\text{Et₃N}} \text{Target compound}

This method typically achieves yields of 60–85% for analogous systems.

Coupling Reagent-Mediated Amidation

Employing EDCl/HOBt or HATU as coupling agents under mild conditions (DMF, 0–25°C) minimizes racemization and side reactions.

Stereochemical Considerations

While the target compound lacks explicit stereocenters, synthetic routes must address potential diastereomer formation during bicyclo[2.2.1]heptane construction. For example:

  • Endo vs. exo selectivity in Diels-Alder reactions influences substituent orientation.

  • Chiral catalysts (e.g., A in) enable enantioselective synthesis, though resolution may be unnecessary for this achiral molecule.

Purification and Characterization

Post-synthesis steps include:

  • Column chromatography (SiO₂, eluent: Hexane/EtOAc gradient) to isolate the product.

  • Recrystallization from ethanol/water mixtures for higher purity.

  • Spectroscopic validation :

    • ¹H NMR (CDCl₃): δ 1.2–2.5 (bicyclic protons), δ 6.5–8.0 (pyridinyl protons).

    • LC-MS : m/z 230 [M+H]⁺.

Synthetic Optimization Challenges

ChallengeMitigation Strategy
Low amidation yieldUse coupling reagents (HATU) at 0°C
Bicyclic framework instabilityAvoid strong acids/bases during functionalization
Pyridine ring reactivityProtect amine with Boc groups pre-amidation

Alternative Routes

Pyridine Ring Construction Post-Bicyclization

Forming the pyridine moiety via:

  • Hantzsch pyridine synthesis : Reacting β-keto ester intermediates with ammonium acetate.

  • Cyclization of enamine precursors under oxidative conditions.

Direct C-H Activation

Transition metal-catalyzed (Pd, Ru) C-H amidation of pre-functionalized bicyclo[2.2.1]heptanes remains exploratory but promising for streamlining synthesis.

Scalability and Industrial Feasibility

Bench-scale methods (1–10 g) achieve ~70% overall yield, but industrial production requires:

  • Continuous flow reactors for Diels-Alder steps to enhance heat management.

  • Catalyst recycling in organocatalytic processes to reduce costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield pyridine carboxylic acids, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure and functional groups allow it to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, where it can modulate the activity of the target. The carboxamide group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties can be contextualized by comparing it to related bicyclo[2.2.1]heptane-2-carboxamides documented in the evidence. Key differentiating factors include:

Substituent Variations on the Amide Nitrogen

  • Aromatic/Heteroaromatic Groups :

    • ML213 (N-Mesitylbicyclo[2.2.1]heptane-2-carboxamide): The mesityl (2,4,6-trimethylphenyl) group contributes to a molecular weight of 257.37 g/mol and acts as a KV7.2/KV7.4 potassium channel opener, demonstrating the impact of bulky aryl substituents on bioactivity .
    • N-(2,4-Difluorophenyl) derivative (CAS 468744-12-9): Fluorine atoms introduce electronegativity and metabolic stability, with a molecular weight of 251.27 g/mol .
    • N-Thiazolyl derivative (C17H17ClN2OS): Incorporation of a thiazole ring increases molecular complexity (MW 332.85) and may enhance affinity for heterocyclic-binding receptors .

Substituents on the Bicyclo Ring

  • 6-Chloro, 6-Phenylthio, and 6-Cyano Derivatives (46, 47, 48): These analogs () modify the bicyclo ring’s electronic and steric profile. For example, the 6-cyano group in 48 introduces strong electron-withdrawing effects, as evidenced by distinct IR peaks (e.g., 1440 cm⁻¹ for C≡N stretching) .
  • Chloride adduct (N-[(6-Chlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,1,1-trifluoromethanesulfonamide): Chlorination at position 6 alters ring reactivity and may influence metabolic stability .

Implications for Research and Development

The target compound’s 6-methylpyridin-2-yl group distinguishes it from alkyl-, aryl-, and heteroaryl-substituted analogs. This substituent may confer balanced lipophilicity and polarity, optimizing pharmacokinetic profiles. However, the absence of reported biological data necessitates further studies to evaluate its efficacy in target systems (e.g., enzyme inhibition, receptor modulation). Synthetic routes could be refined using insights from high-yield procedures like those for 34a , while structural analogs provide benchmarks for SAR (structure-activity relationship) analysis.

Biological Activity

N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of ion channel modulation. This article explores its biological activity, focusing on its mechanisms, effects on specific ion channels, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its bicyclic structure, which contributes to its unique pharmacological properties. The compound features a bicyclo[2.2.1]heptane core with a carboxamide functional group and a methylpyridine substituent.

PropertyValue
Molecular FormulaC13H15N2O
Molecular Weight219.27 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents

Ion Channel Modulation

Recent studies have highlighted the role of this compound as a selective modulator of potassium channels, specifically KCNQ2 (K(v)7.2) and KCNQ4 (K(v)7.4). These channels are crucial for regulating neuronal excitability and are implicated in various neurological disorders.

Selectivity and Efficacy

In a study evaluating a series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides, this compound was found to exhibit:

  • EC50 Values :
    • KCNQ2: 230 nM
    • KCNQ4: 510 nM

These values indicate that the compound has a high affinity for these channels compared to other potassium channels (KCNQ1/3/5), suggesting its potential as a therapeutic agent for conditions such as epilepsy and anxiety disorders .

The mechanism through which this compound exerts its effects involves the stabilization of the open state of the KCNQ channels, enhancing potassium ion conductance. This modulation can lead to hyperpolarization of neurons, thereby reducing excitability.

Study on Anticonvulsant Effects

A notable study investigated the anticonvulsant properties of this compound in animal models of epilepsy. The results demonstrated significant reductions in seizure frequency and duration when administered prior to induced seizures.

Comparative Analysis with Other Compounds

In comparative studies, this compound was evaluated alongside other known potassium channel modulators:

CompoundEC50 (nM)Selectivity for KCNQ Channels
N-(6-methylpyridin-2-yl)...230 (KCNQ2)High
Other Potassium Modulator A500Moderate
Other Potassium Modulator B300Low

This table illustrates that this compound shows superior selectivity and potency compared to other compounds tested .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide?

  • Methodological Answer : Synthesis of bicyclo[2.2.1]heptane carboxamides typically involves multi-step reactions. For example, amino acid precursors (e.g., bicycloheptane carboxylic acid derivatives) can be activated with reagents like phthalic anhydride or thionyl chloride to form reactive intermediates. Coupling with 6-methylpyridin-2-amine may proceed via amidation using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Hydrogenation (e.g., Pd/C-catalyzed) is often employed to saturate double bonds in intermediates . Characterization should include 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm regiochemistry and functional groups.

Q. How can the stereochemistry of the bicyclo[2.2.1]heptane core influence the compound’s properties?

  • Methodological Answer : The rigid bicyclic framework imposes steric constraints, affecting both reactivity and intermolecular interactions. For example, substituents on the endo or exo faces of the bicyclo system can alter hydrogen-bonding capabilities and hydrophobic interactions. X-ray crystallography or NOE (Nuclear Overhauser Effect) NMR experiments are critical for resolving stereochemical ambiguities. Prior studies on analogous chlorinated carboxamides demonstrated that the (1R,2R,4R) configuration in bicyclo systems can dictate reactivity in hydrolysis or oxidation reactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (amide C=O stretch at ~1650–1700 cm1^{-1}) and aromatic C-H stretches (pyridine ring).
  • NMR : 1H^1H-NMR resolves methyl groups on the pyridine ring (δ ~2.5 ppm for CH3_3) and bicycloheptane protons (complex splitting due to bridgehead hydrogens). 13C^{13}C-NMR distinguishes quaternary carbons in the bicyclic system (~40–50 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C15H _{15}H _{19}N2O_2O) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the compound’s stability and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, including HOMO-LUMO gaps to assess redox stability. Molecular dynamics simulations evaluate conformational flexibility of the bicyclo core in solvated environments. For high-energy derivatives, detonation properties (e.g., velocity, pressure) are estimated using the Kamlet-Jacobs equations, incorporating heats of formation (HOF) and crystal densities .

Q. What strategies address contradictions in stereochemical assignments from different studies?

  • Methodological Answer : Discrepancies often arise from ambiguous NOE data or crystallographic resolution limits. To resolve these:

  • X-ray Crystallography : Provides unambiguous absolute configuration (e.g., as demonstrated for (+)-enantiomers of chlorinated bicyclo carboxamides) .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).
  • Vibrational Circular Dichroism (VCD) : Correlates experimental and computed spectra for stereochemical validation .

Q. How does the 6-methylpyridin-2-yl substituent modulate biological activity?

  • Methodological Answer : The pyridine ring’s electron-deficient nature enhances hydrogen-bond acceptor capacity, potentially interacting with biological targets (e.g., enzymes, receptors). Methyl substitution at the 6-position may influence lipophilicity (logP) and metabolic stability. For bioactivity screening:

  • Molecular Docking : Simulates binding to hypothesized targets (e.g., GIRK1/2 ion channels, where bicyclo scaffolds are active ).
  • SAR Studies : Synthesize analogs with varying substituents (e.g., halogenation, methoxy groups) to map pharmacophore requirements.

Key Research Challenges

  • Stereochemical Purity : Ensuring enantiomeric excess during synthesis requires chiral catalysts (e.g., asymmetric hydrogenation) .
  • Bioactivity Optimization : Balancing lipophilicity (bicyclo core) with polar interactions (pyridine-carboxamide) is critical for drug-likeness .
  • Scalability : Multi-step syntheses may suffer from low yields in hydrogenation or coupling steps, necessitating flow chemistry or microwave-assisted methods .

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